扎尔达利德

描述

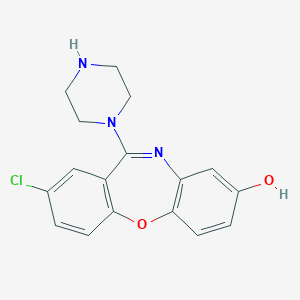

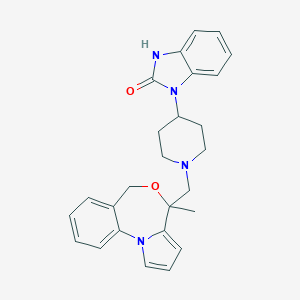

Zaldaride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and division. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

科学研究应用

在滋养层细胞增殖中的作用

人们研究了扎尔达利德对滋养层细胞增殖的影响,特别是在镉毒性的情况下。镉 (Cd) 已知对胎盘有毒,研究表明其毒性可能是通过与细胞内钙结合蛋白钙调蛋白 (CaM) 相互作用而介导的。作为钙调蛋白抑制剂,扎尔达利德被发现对镉诱导的滋养层细胞增殖抑制具有保护作用,表明其在减轻胎盘细胞中重金属毒性方面的潜力 (Powlin、Keng 和 Miller,1997)。

抗腹泻特性和肠道离子分泌

扎尔达利德因其抗腹泻特性而被广泛研究。它已被证明会影响肠道离子分泌,这是腹泻的一个关键因素。研究表明,扎尔达利德可以减轻由各种促分泌剂诱导的大鼠结肠粘膜中的短路电流增加。这表明它在抑制与受体连接的 Ca(2+)/钙调蛋白敏感的腺苷酸环化酶或鸟苷酸环化酶的活化中起作用,而这些受体参与肠道离子转运和分泌过程 (Aikawa、Karasawa 和 Ohmori,2000)。

治疗旅行者腹泻

已经进行临床试验以比较扎尔达利德与其他旅行者腹泻治疗方法的有效性。将扎尔达利德与洛哌丁胺和安慰剂进行比较,研究发现扎尔达利德,特别是在某些剂量下,在治疗旅行者腹泻方面与洛哌丁胺一样有效。这使扎尔达利德成为胃肠道疾病(尤其是涉及腹泻的疾病)的潜在治疗选择 (Silberschmidt 等人,1995)。

对乙酰胆碱诱导的肠道电解质分泌的影响

已经研究了扎尔达利德对乙酰胆碱诱导的结肠电解质分泌的影响,以了解其在胃肠道功能中的机制。似乎扎尔达利德可以抑制结肠制剂中乙酰胆碱诱导的反应,表明其在减少结肠电解质分泌(这是腹泻病理生理中的一个关键方面)中的作用 (Aikawa、Kishibayashi、Karasawa 和 Ohmori,2000)。

属性

CAS 编号 |

109826-26-8 |

|---|---|

产品名称 |

Zaldaride |

分子式 |

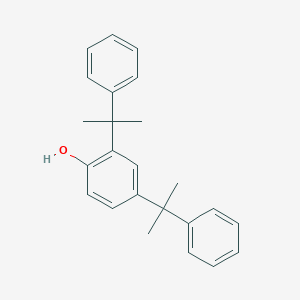

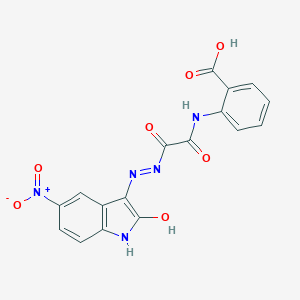

C26H28N4O2 |

分子量 |

428.5 g/mol |

IUPAC 名称 |

3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31) |

InChI 键 |

HTGCJAAPDHZCHL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |

规范 SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |

其他 CAS 编号 |

109826-26-8 |

相关CAS编号 |

109826-27-9 (maleate) |

同义词 |

1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one CGS 9343B CGS 9343B maleate CGS-9343B KW-6517 zaldaride maleate Zy 17617B Zy-17617B |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)